Bis(diethyl-L-tartrate glycolato)diboron
Overview
Description
Bis(diethyl-L-tartrate glycolato)diboron: is a boron-containing compound with the molecular formula C16H24B2O12 and a molecular weight of 429.98 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(diethyl-L-tartrate glycolato)diboron can be synthesized through the reaction of diethyl-L-tartrate with boron reagents under controlled conditions. The reaction typically involves the use of solvents such as chloroform or ethanol and may require specific temperature and pressure conditions to achieve optimal yields .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product. The compound is often produced in facilities equipped with advanced analytical and quality control instruments to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Bis(diethyl-L-tartrate glycolato)diboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert this compound into boron hydrides or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Boronic acids, boronates.
Reduction Products: Boron hydrides.
Substitution Products: Various substituted boron compounds.
Scientific Research Applications
Bis(diethyl-L-tartrate glycolato)diboron has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bis(diethyl-L-tartrate glycolato)diboron involves its ability to form complexes with metal ions, which can then participate in catalytic reactions. The compound’s boron atoms act as electron acceptors, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Bis(diisopropyl-L-tartrate glycolato)diboron: Similar structure but with diisopropyl groups instead of diethyl groups.
Bis(methyl-L-tartrate glycolato)diboron: Contains methyl groups instead of diethyl groups.
Uniqueness: Bis(diethyl-L-tartrate glycolato)diboron is unique due to its specific diethyl-L-tartrate moiety, which imparts distinct steric and electronic properties. This makes it particularly effective in certain catalytic and synthetic applications compared to its analogs .
Properties
IUPAC Name |
diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXKUBPSYCAFX-DDHJBXDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472338 | |
Record name | Bis(diethyl-L-tartrate glycolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-20-8 | |
Record name | Bis(diethyl-L-tartrate glycolato)diboron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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